molecular formula C12H15N3OS3 B4877802 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide

4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide

Cat. No. B4877802
M. Wt: 313.5 g/mol
InChI Key: JVXPUCCHROLCJU-UHFFFAOYSA-N
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Description

4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide, also known as ETT, is a synthetic compound that has gained interest in the scientific community due to its potential as a therapeutic agent. ETT belongs to the class of thiadiazole derivatives, which have been studied extensively for their bioactive properties.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide is not fully understood. However, studies have shown that 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide inhibits the activity of several enzymes involved in cell growth and proliferation. 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has been shown to have a cytotoxic effect on cancer cells, leading to cell death. 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has also been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases. Additionally, 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has been shown to have antifungal properties, making it a potential treatment for fungal infections.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide in lab experiments is its high potency. 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has been shown to have a cytotoxic effect on cancer cells at low concentrations. Additionally, 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one limitation of using 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide in lab experiments is its potential toxicity. 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has been shown to have cytotoxic effects on normal cells as well as cancer cells, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide. One direction is to further investigate the mechanism of action of 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide. Understanding the molecular pathways involved in 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide's cytotoxic effects on cancer cells could lead to the development of more targeted therapies. Another direction is to investigate the potential of 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide as a treatment for other diseases, such as fungal infections and inflammatory diseases. Additionally, further optimization of the synthesis method could lead to the development of more potent and selective derivatives of 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide.

Scientific Research Applications

4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has been studied for its potential as an anticancer agent. Studies have shown that 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has also been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases. Additionally, 4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide has been studied for its potential as an antifungal agent.

properties

IUPAC Name

4-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS3/c1-4-8-7(3)18-6-9(8)10(16)13-11-14-15-12(19-11)17-5-2/h6H,4-5H2,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXPUCCHROLCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=NN=C(S2)SCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide
Reactant of Route 2
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4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
4-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide

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